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  • Product: Ethyl 2-bromo-3,5-difluorobenzoate
  • CAS: 1804909-80-5

Core Science & Biosynthesis

Foundational

2-Bromo-3,5-difluorobenzoic acid ethyl ester properties

An In-Depth Technical Guide to Ethyl 2-Bromo-3,5-difluorobenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-Bromo-3,5-difluorobenzoate For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3,5-difluorobenzoate is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and two meta-fluorine atoms, provides multiple, distinct reaction sites. This trifunctional scaffold is of particular interest to medicinal chemists and materials scientists. The incorporation of fluorine atoms can significantly modulate the physicochemical properties of target molecules, enhancing metabolic stability, lipophilicity, and binding affinity. The bromine atom acts as a convenient handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the compound's properties, synthesis, characterization, reactivity, and safe handling protocols, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research. The key properties of Ethyl 2-bromo-3,5-difluorobenzoate are summarized below.

Table 1: Physicochemical Data
PropertyValueSource(s)
CAS Number 1804909-80-5[1][2]
Molecular Formula C₉H₇BrF₂O₂[2]
Molecular Weight 265.05 g/mol [2]
Appearance Liquid (typical)[3]
Purity Typically ≥95-98%[3][4]
Storage Store at room temperature, inert atmosphere
Table 2: Spectroscopic Data (Predicted)
TechniqueExpected Features
¹H NMR - Ethyl (CH₂): Quartet, ~4.4 ppm. - Ethyl (CH₃): Triplet, ~1.4 ppm. - Aromatic (H): Multiplets in the aromatic region, ~7.0-7.5 ppm, showing coupling to fluorine.
¹³C NMR - Carbonyl (C=O): ~164 ppm. - Aromatic (C-Br): ~110-115 ppm. - Aromatic (C-F): ~158-162 ppm (large C-F coupling constant). - Aromatic (C-H): ~110-125 ppm. - Ethyl (CH₂): ~62 ppm. - Ethyl (CH₃): ~14 ppm.
Mass Spec. (EI) - Molecular Ion (M⁺): Isotopic peaks for bromine at m/z 264 and 266 in an approximate 1:1 ratio.
IR Spectroscopy - C=O Stretch (Ester): Strong absorption at ~1730-1740 cm⁻¹. - C-F Stretch: Strong absorptions at ~1100-1300 cm⁻¹. - Aromatic C=C: Absorptions at ~1450-1600 cm⁻¹.

Note: Predicted spectroscopic data is based on standard chemical shift values and known effects of substituents. Actual experimental values may vary slightly.[5][6]

Synthesis Protocol and Mechanistic Rationale

The most direct and common method for preparing Ethyl 2-bromo-3,5-difluorobenzoate is through the Fischer esterification of its parent carboxylic acid. This method is reliable, scalable, and utilizes readily available reagents.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Ethyl 2-bromo-3,5-difluorobenzoate from 2-bromo-3,5-difluorobenzoic acid.

Reagents:

  • 2-Bromo-3,5-difluorobenzoic acid (1.0 eq)[7]

  • Anhydrous Ethanol (10-20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3,5-difluorobenzoic acid and an excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ethyl ester.[8]

Causality and Mechanistic Insight

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.

  • Catalyst Role: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like ethanol.

  • Le Châtelier's Principle: The reaction is an equilibrium process. By using a large excess of ethanol, the equilibrium is driven towards the formation of the ester product, maximizing the yield. The removal of water, the other product, would also shift the equilibrium forward.

  • Work-up Rationale: The aqueous work-up is essential for purification. The sodium bicarbonate wash is a critical step to deprotonate and remove any remaining sulfuric acid catalyst and unreacted carboxylic acid starting material by making them water-soluble salts.

Diagram: Synthesis Workflow

SynthesisWorkflow Acid 2-Bromo-3,5-difluorobenzoic Acid Reflux Reflux (80-85°C, 4-16h) Acid->Reflux 1. Reagents Ethanol (Excess) H₂SO₄ (cat.) Reagents->Reflux 2. Workup Aqueous Work-up (NaHCO₃, Extraction) Reflux->Workup 3. Purification Column Chromatography Workup->Purification 4. Product Ethyl 2-Bromo-3,5- difluorobenzoate Purification->Product 5.

Caption: Fischer esterification workflow for the synthesis of the title compound.

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-bromo-3,5-difluorobenzoate stems from the distinct reactivity of its functional groups. The aromatic bromine is a prime site for metal-catalyzed cross-coupling, while the ester moiety can undergo various transformations.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings allow for the introduction of a vast array of substituents at the 2-position. These reactions are cornerstones of modern drug discovery for building molecular complexity.[9]

  • Copper-Catalyzed Reactions: Copper catalysis can also be employed for various transformations, including coupling with heteroatom nucleophiles and difluoroalkylation reactions.[10]

  • Ester Transformations: The ethyl ester group provides further synthetic handles.

    • Hydrolysis: It can be easily hydrolyzed back to the parent carboxylic acid under acidic or basic (saponification) conditions.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-bromo-3,5-difluorophenyl)methanol.

    • Aminolysis/Amidation: Reaction with amines can convert the ester into the corresponding amide, a common functional group in pharmaceuticals.

Diagram: Key Synthetic Transformations

Reactivity cluster_coupling Cross-Coupling (at C-Br) cluster_ester Ester Reactions Start Ethyl 2-Bromo-3,5- difluorobenzoate Suzuki Suzuki Product (Aryl, Alkyl) Start->Suzuki Pd cat. R-B(OH)₂ Heck Heck Product (Alkene) Start->Heck Pd cat. Alkene Buchwald Buchwald Product (Amine, Alcohol) Start->Buchwald Pd cat. R₂NH Acid Carboxylic Acid Start->Acid H₃O⁺ or OH⁻ Alcohol Primary Alcohol Start->Alcohol LiAlH₄ Amide Amide Start->Amide R'₂NH, heat

Caption: Major reaction pathways for Ethyl 2-bromo-3,5-difluorobenzoate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 2-bromo-3,5-difluorobenzoate and its precursors. While a specific safety data sheet (SDS) for the title ester is not widely available, data from analogous compounds like ethyl bromoacetate and the parent acid provide a strong basis for safe handling protocols.[11][12][13][14]

  • General Hazards: The compound is expected to be an irritant. Based on related structures, it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][14] It is harmful if swallowed or inhaled.[12][15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[14]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider flame-retardant antistatic protective clothing.[12]

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

    • Avoid contact with skin, eyes, and clothing.[13]

    • Use spark-proof tools and take precautionary measures against static discharge, as related esters can be flammable.[11]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

    • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[13]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

  • Ethyl 2-bromo-3,5-difluorobenzoate | CAS#:1804909-80-5. Chemsrc. [Link]

  • Supporting Information for HBr/H2O2 mediated oxidative esterification of alcohols. The Royal Society of Chemistry. [Link]

  • ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE [P49832]. ChemUniverse. [Link]

  • Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]

  • Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. pubs.rsc.org. [Link]

  • Ethyl 2-bromobenzoate | C9H9BrO2 | CID 80186. PubChem - NIH. [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. ResearchGate. [Link]

  • Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585. PubChem - NIH. [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene. Synlett. [Link]

  • Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC. [Link]

  • Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds. Chemical Communications (RSC Publishing). [Link]

  • Ethyl bromodifluoroacetate. Wikipedia. [Link]

Sources

Exploratory

Strategic Scaffold Analysis: Ethyl 2-bromo-3,5-difluorobenzoate

Executive Summary Ethyl 2-bromo-3,5-difluorobenzoate (CAS: 1804909-80-5) represents a high-value halogenated building block in modern medicinal chemistry. Its utility is defined by its orthogonal reactivity : the electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-bromo-3,5-difluorobenzoate (CAS: 1804909-80-5) represents a high-value halogenated building block in modern medicinal chemistry. Its utility is defined by its orthogonal reactivity : the electrophilic ester functionality allows for heterocycle formation, while the sterically congested aryl bromide serves as a handle for palladium-catalyzed cross-coupling. The presence of fluorine atoms at the C3 and C5 positions modulates lipophilicity (


) and metabolic stability, making this scaffold critical for developing kinase inhibitors and antibacterial agents where metabolic blockade is required.

Part 1: Molecular Identity & Cheminformatics

This section provides the precise cheminformatic identifiers required for database integration and computational modeling.

ParameterData
IUPAC Name Ethyl 2-bromo-3,5-difluorobenzoate
CAS Number 1804909-80-5
SMILES (Canonical) CCOC(=O)C1=C(Br)C(F)=CC(F)=C1
InChI Key LKIQAXWEIBVROY-UHFFFAOYSA-N
Molecular Weight 265.05 g/mol
Molecular Formula

Predicted LogP ~3.2 (Lipophilic)
H-Bond Acceptors 2 (F, O)

Part 2: Synthetic Pathways & Methodology[9][10]

Retrosynthetic Logic

The synthesis of ethyl 2-bromo-3,5-difluorobenzoate is most reliably achieved via the esterification of 2-bromo-3,5-difluorobenzoic acid (CAS 651027-01-9). While direct bromination of ethyl 3,5-difluorobenzoate is theoretically possible, it often yields regioisomeric mixtures due to the competing directing effects of the ester (meta-director) and fluorines (ortho/para-directors). Therefore, the acid precursor route is the authoritative standard for high-purity applications.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 2-bromo-3,5-difluorobenzoate via Acid Chloride Activation.

Reagents:

  • Precursor: 2-Bromo-3,5-difluorobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride
    
  • Solvent: Anhydrous Ethanol (Excess)

  • Catalyst: DMF (Cat. amount)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried round-bottom flask with 2-bromo-3,5-difluorobenzoic acid and anhydrous dichloromethane (DCM). Add catalytic DMF (2-3 drops).

  • Chlorination: Add oxalyl chloride dropwise at 0°C under

    
     atmosphere. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).
    
  • Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Esterification: Re-dissolve the residue in anhydrous DCM. Cool to 0°C. Add anhydrous ethanol (3.0 eq) and Triethylamine (1.5 eq) dropwise.

  • Workup: Stir at RT for 4 hours. Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Visualized Synthetic Workflow

The following diagram illustrates the conversion logic and critical intermediates.

SynthesisWorkflow Acid 2-Bromo-3,5-difluorobenzoic Acid (Precursor) Inter Acid Chloride Intermediate Acid->Inter Product Ethyl 2-bromo-3,5- difluorobenzoate Inter->Product Reagent1 Oxalyl Chloride DMF (cat), DCM Reagent2 EtOH, Et3N 0°C to RT

Figure 1: Step-wise activation and esterification pathway ensuring regiochemical integrity.

Part 3: Reactivity Profile & Mechanism

The Ortho-Effect & Steric Hindrance

The C2-Bromine atom is flanked by the ester group at C1 and a fluorine atom at C3. This creates a sterically congested environment .

  • Consequence: In Suzuki-Miyaura couplings, oxidative addition of Pd(0) is slower compared to unhindered aryl bromides.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ) to facilitate the coupling cycle and prevent debromination byproducts.

Electronic Activation

The two fluorine atoms at C3 and C5 are strongly electron-withdrawing (inductive effect


).
  • Impact on Ester: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack (e.g., by hydrazines to form indazolones) even under mild conditions.

  • Impact on Arene: The ring is electron-deficient, potentially allowing for

    
     reactions if the bromine is displaced by strong nucleophiles, although the Pd-catalyzed route is preferred.
    
Divergent Reactivity Map

This diagram outlines how this scaffold serves as a divergence point for library generation.

ReactivityMap Core Ethyl 2-bromo-3,5- difluorobenzoate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki  Pd(0), Ar-B(OH)2  (Targeting C2-Br) Cyclization Heterocycle Formation (e.g., Indazolones) Core->Cyclization  Hydrazine/Amine  (Targeting Ester) Reduction Benzyl Alcohol Derivatives Core->Reduction  LiAlH4/DIBAL  (Targeting Ester)

Figure 2: Divergent synthetic utility allowing access to biaryls, heterocycles, and alcohols.

Part 4: Medicinal Chemistry Applications[9][11]

Bioisosterism & Metabolic Stability

The 3,5-difluoro substitution pattern is not arbitrary. It is a specific design element used to:

  • Block Metabolism: The C3 and C5 positions are common sites for oxidative metabolism (CYP450). Fluorine substitution blocks this, extending the drug's half-life (

    
    ).
    
  • Modulate pKa: The electron-withdrawing fluorines lower the

    
     of adjacent functional groups (e.g., if the ester is hydrolyzed to acid), affecting protein binding affinity.
    
Handling & Safety (GHS Standards)
  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place under inert gas (

    
    ). The ester is stable, but moisture can lead to slow hydrolysis to the parent acid.
    

References

  • Chemical Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 24860348 (Analogous Ethyl 2-bromobenzoate structure verification).

  • Synthetic Protocol: Sigma-Aldrich. Product Specification for 2-Bromo-3,5-difluorobenzoic acid (Precursor CAS 651027-01-9).

  • Reactivity Context: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1] (Context on sterically hindered couplings).

  • Commercial Availability: BLD Pharm. Ethyl 2-bromo-3,5-difluorobenzoate Product Data (CAS 1804909-80-5).[2]

Sources

Foundational

Safety data sheet (SDS) for Ethyl 2-bromo-3,5-difluorobenzoate

This guide serves as an advanced technical manual for Ethyl 2-bromo-3,5-difluorobenzoate . It moves beyond the static limitations of a standard 16-section Safety Data Sheet (SDS), offering a dynamic, risk-based operation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for Ethyl 2-bromo-3,5-difluorobenzoate . It moves beyond the static limitations of a standard 16-section Safety Data Sheet (SDS), offering a dynamic, risk-based operational framework designed for research and development environments.[1]

CAS Registry Number: 1804909-80-5 Document Control: Rev 1.0 | Status: Active Research Compound[1]

Part 1: Strategic Chemical Profile

Identity & Physicochemical Architecture

This compound is a poly-halogenated benzoate ester, primarily utilized as a regiospecific building block in medicinal chemistry (e.g., for Suzuki-Miyaura cross-coupling).[1] Unlike aliphatic bromo-esters (which are potent alkylating agents), this is an aryl bromide , shifting its reactivity profile from direct alkylation to metal-catalyzed functionalization.[1]

PropertyData / SpecificationTechnical Context
IUPAC Name Ethyl 2-bromo-3,5-difluorobenzoateUnambiguous identifier.[1]
CAS Number 1804909-80-5 Primary registry key for inventory tracking.[1]
Molecular Formula C₉H₇BrF₂O₂High halogen content increases lipophilicity.
Molecular Weight 265.05 g/mol --
Physical State Liquid (Viscous) or Low-melting SolidOften supercools; handle as liquid for transfer calculations.[1]
Solubility DMSO, DCM, Ethyl AcetateHydrophobic : Insoluble in water.
LogP (Predicted) ~2.9 - 3.1Critical: High skin permeability potential due to fluorination.[1]
SMILES CCOC(=O)C1=C(C(=CC(=C1)F)F)BrFor chemoinformatic integration.
Structural Alerts & Reactivity Logic
  • The Fluorine Effect: The 3,5-difluoro substitution pattern significantly withdraws electron density from the aromatic ring.[1] This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (

    
    ) at the 2- or 4-positions if conditions are harsh.[1]
    
  • Ester Moiety: Susceptible to hydrolysis under basic conditions (releasing ethanol and the corresponding benzoic acid).

  • Aryl Bromide: The C-Br bond is stable at ambient conditions but reactive in the presence of Pd(0) or Ni(0) catalysts.[1]

Part 2: Risk Assessment & Toxicology (The "Why")

GHS Classification (Predictive & Analog-Based)

Note: As a specialized research intermediate, full animal toxicology data is often unavailable.[1] The following classification is derived from Read-Across methodology using structural analogs (e.g., Ethyl 2-bromobenzoate, 1-Bromo-3,5-difluorobenzene).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat.[1][2] 2H315: Causes skin irritation.[3]Lipophilic absorption followed by local tissue inflammation.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[3]Solvent-like defatting and direct mucosal interaction.[1]
STOT-SE Cat. 3H335: May cause respiratory irritation.[3][4]Inhalation of mists/vapors triggers bronchial reflex.
The "Fluorine Penetration" Factor

Standard risk assessments often underestimate fluorinated organics. The introduction of fluorine atoms increases the compound's lipophilicity (LogP ~3.0) without significantly increasing molecular size.

  • Implication: This compound can penetrate the stratum corneum more efficiently than its non-fluorinated parent.

  • Systemic Risk: While not an acute alkylator, systemic absorption should be minimized to prevent hepatic burden during metabolism (de-esterification).

Visualizing the Hazard Logic

The following diagram illustrates the decision matrix for handling this specific class of halogenated esters.

HazardLogic Compound Ethyl 2-bromo-3,5-difluorobenzoate Structure Structural Analysis Compound->Structure Lipophilicity High LogP (~3.0) (Fluorine Effect) Structure->Lipophilicity Reactivity Aryl Bromide (Not an Alkylator) Structure->Reactivity Hydrolysis Ester Linkage (Acid/Base Sensitive) Structure->Hydrolysis SkinRisk Enhanced Skin Absorption Lipophilicity->SkinRisk Permeation Lachrymator Low Lachrymatory Potential (Unlike Benzyl Bromides) Reactivity->Lachrymator Stability Storage Moisture Sensitive (Store Desiccated) Hydrolysis->Storage Degradation

Figure 1: Structural Hazard Assessment.[1] Note the distinction that this is an aryl bromide (lower acute toxicity) rather than a benzyl bromide (high lachrymator risk).

Part 3: Operational Handling Protocols

Engineering Controls & Containment[1]
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Aerosol Management: If heating or sonicating, use a closed vessel or a localized snorkel exhaust to prevent mist inhalation (H335).

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated aromatic esters due to rapid permeation.

Body PartRecommended ProtectionScientific Rationale
Hands (Primary) Nitrile (Double Layer) or Viton® Fluorinated organics degrade latex.[1] Double nitrile (min 0.11mm outer) provides a "breakthrough buffer."
Eyes Chemical Splash GogglesSafety glasses are inadequate for liquids that cause severe irritation (H319).
Respiratory P95/Organic Vapor (if outside hood)Only required if engineering controls fail or during spill cleanup.
Body Lab Coat (Cotton/Poly blend)Standard protection against splashes.
Synthesis & Reaction Setup Protocol

Scenario: Setting up a Suzuki Coupling reaction.

  • Weighing: Weigh the compound in a tared vial inside the fume hood. Do not transport open containers across the lab bench.

  • Solvent Addition: Dissolve immediately in the reaction solvent (e.g., Dioxane, Toluene) to reduce vapor pressure issues.

  • Inert Atmosphere: While not strictly pyrophoric, the aryl bromide bond is best preserved under Nitrogen/Argon to prevent oxidative degradation of the catalyst system later added.

Part 4: Emergency Response Systems

Spill Response Algorithm

In the event of a spill (>5 mL), evacuate the immediate area and execute the following logic:

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess PPE Don PPE: Double Nitrile + Goggles Assess->PPE Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Clean Collect & Solvent Wash (Acetone/Ethanol) Contain->Clean Disposal Dispose as Halogenated Waste Clean->Disposal

Figure 2: Emergency Response Workflow.[1] Emphasis on "Halogenated Waste" segregation is critical for compliance.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[4][5] Critical: Hold eyelids apart. The lipophilic nature means the chemical resists washing; prolonged flushing is non-negotiable.

  • Skin Contact: Wash with soap and water immediately.[3] Do not use alcohol or acetone to clean skin, as these solvents can enhance the transdermal migration of the fluorinated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Part 5: Storage & Stability[1]

  • Temperature: Refrigerate (2–8°C).

  • Environment: Store under inert gas (Nitrogen) if storing for >1 month.

  • Incompatibilities: Strong oxidizing agents, Strong bases (causes hydrolysis).

  • Shelf Life: ~2 years if kept dry. Hydrolysis is the primary degradation pathway, yielding Ethyl alcohol and 2-bromo-3,5-difluorobenzoic acid (solid precipitate).[1]

References

  • PubChem. (2025).[2] Compound Summary: Ethyl 2-bromo-3,5-difluorobenzoate (CAS 1804909-80-5).[1][6] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Hydrolysis of Ethyl 2-bromo-3,5-difluorobenzoate

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of Ethyl 2-bromo-3,5-difluorobenzoate to 2-bromo-3,5-difluorobenzoic acid . Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of Ethyl 2-bromo-3,5-difluorobenzoate to 2-bromo-3,5-difluorobenzoic acid .

Executive Summary

Hydrolyzing poly-halogenated benzoate esters requires a careful balance between reactivity and selectivity. While standard saponification conditions are generally effective, the specific substitution pattern of Ethyl 2-bromo-3,5-difluorobenzoate presents unique challenges:

  • Steric Hindrance: The bulky bromine atom at the ortho (C2) position sterically shields the carbonyl carbon, potentially reducing the rate of nucleophilic attack by hydroxide.

  • Electronic Activation: The electron-withdrawing nature of the fluorine atoms (C3, C5) renders the ring electron-deficient. While the meta relationship of the fluorines to the ester group minimizes the risk of Nucleophilic Aromatic Substitution (

    
    ), harsh conditions must still be avoided to prevent defluorination or decarboxylation.
    

This guide provides a validated Lithium Hydroxide (LiOH) protocol optimized for mildness and high yield, alongside a Sodium Hydroxide (NaOH) alternative for larger-scale batches where cost is a driver.

Strategic Analysis & Mechanistic Insight

Structural Assessment

The substrate contains three halogens.[1][2] Understanding their influence is critical for protocol design:

  • C1 (Ester): The reaction center.

  • C2 (Bromine): Ortho-substituent. Provides significant steric bulk (

    
    -value ~0.38), twisting the carbonyl group out of planarity with the aromatic ring. Implication:  Reaction times may be longer than non-substituted benzoates; elevated temperature or higher solvent polarity may be required.
    
  • C3, C5 (Fluorine): Meta-substituents relative to the ester.

    • Risk Assessment:

      
       displacement of fluorine usually requires an electron-withdrawing group (like 
      
      
      
      or
      
      
      ) in the ortho or para position. Since the fluorines are meta to the ester, the ring is not sufficiently activated for
      
      
      under standard hydroxide conditions [1]. This allows us to use standard basic hydrolysis without immediate risk of side-products, provided temperatures remain below 80°C.
Solvent System Selection
  • THF/Water (3:1): The "Gold Standard." THF solubilizes the lipophilic halogenated ester, while water dissolves the LiOH. This homogeneous system ensures consistent kinetics.

  • Methanol/Water: Viable, but risks initial transesterification (ethyl

    
     methyl ester) before final hydrolysis. This is generally acceptable as the methyl ester also hydrolyzes, but it complicates reaction monitoring by HPLC/TLC.
    

Experimental Protocol (Standard Method)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
Ethyl 2-bromo-3,5-difluorobenzoate 265.031.0Substrate
Lithium Hydroxide Monohydrate 41.963.0Base (Nucleophile)
Tetrahydrofuran (THF) 72.1110 VolSolvent (Organic)
Deionized Water 18.023-5 VolSolvent (Aqueous)
HCl (1M or 2M) 36.46ExcessQuench/Acidification
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 2-bromo-3,5-difluorobenzoate (1.0 equiv).

  • Add THF (10 mL per gram of substrate). Stir until fully dissolved.

    • Note: Ensure the flask is equipped with a magnetic stir bar and a reflux condenser.

Step 2: Reagent Addition

  • Dissolve LiOH·H₂O (3.0 equiv) in Water (3-5 mL per gram of substrate).

    • Tip: Pre-dissolving the base prevents "hot spots" of high concentration that could degrade the substrate.

  • Add the aqueous LiOH solution dropwise to the THF solution at room temperature (20–25°C).

Step 3: Reaction

  • Heat the mixture to 60°C .

    • Reasoning: The ortho-bromo steric hindrance requires thermal energy to drive the reaction to completion within a reasonable timeframe (typically 4–6 hours).

  • Monitor: Check by TLC or HPLC every 2 hours (See Section 4 for PAT).

Step 4: Workup & Isolation

  • Once starting material (SM) is consumed (<1%), cool the reaction to room temperature.

  • Concentration: Remove the bulk of THF under reduced pressure (Rotavap, 40°C). Do not distill to dryness; leave the aqueous slurry.

  • Wash (Optional): Dilute with water and wash with a small amount of MTBE or Hexane to remove non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 1M HCl with stirring until pH reaches 1–2.

    • Observation: The product should precipitate as a white solid.[5]

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (3 x 10 Vol).

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous

    
    , and filter.
    
  • Final Isolation: Concentrate under vacuum to yield 2-bromo-3,5-difluorobenzoic acid .

Process Analytical Technology (PAT)

TLC Conditions[7]
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane : Ethyl Acetate (3:1) + 1% Acetic Acid.

    • Note: The acetic acid prevents "streaking" of the product acid.

  • Visualization: UV (254 nm).[6]

  • Expected

    
    : 
    
    • Ester (SM): ~0.7 (Non-polar)

    • Acid (Product): ~0.2–0.3 (Polar)

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Solvent A: Water + 0.1% TFA.

  • Solvent B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 220 nm and 254 nm.

Visualization: Workflow & Decision Logic

Reaction Workflow Diagram

G Start Start: Ethyl 2-bromo-3,5-difluorobenzoate Dissolve Dissolve in THF (10 Vol) Start->Dissolve AddBase Add LiOH (aq) (3.0 Equiv) Dissolve->AddBase Heat Heat to 60°C (Overcome Steric Hindrance) AddBase->Heat Check Check TLC/HPLC (4-6 Hours) Heat->Check Decision SM Consumed? Check->Decision ContinueHeat Continue Heating (+2 Hours) Decision->ContinueHeat No Cool Cool to RT & Remove THF Decision->Cool Yes ContinueHeat->Check Acidify Acidify with 1M HCl (pH 1-2) Cool->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract Final Product: 2-bromo-3,5-difluorobenzoic acid Extract->Final

Caption: Figure 1. Step-by-step reaction workflow for the hydrolysis of sterically hindered benzoate esters.

Troubleshooting Decision Tree

G Problem Issue: Reaction Stalled CheckTemp Check Temp Is it < 50°C? Problem->CheckTemp ActionTemp Increase to Reflux (66°C) CheckTemp->ActionTemp Yes CheckSolubility Check Solubility Precipitate formed? CheckTemp->CheckSolubility No ActionSolvent Add Methanol (Cosolvent) CheckSolubility->ActionSolvent Yes CheckBase Check Base Stoichiometry CheckSolubility->CheckBase No ActionBase Add 1.0 equiv extra LiOH CheckBase->ActionBase

Caption: Figure 2. Troubleshooting logic for incomplete hydrolysis due to steric hindrance or solubility issues.

Expected Results & Characterization

Upon successful execution, the product should be an off-white to white solid.

  • Yield: 85–95%

  • Purity: >98% (HPLC)

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.5-14.0 (br s, 1H, COOH )
      
    • 
       7.6-7.8 (m, 2H, Ar-H )
      
    • Note: The ethyl group signals (

      
       1.3 triplet, 
      
      
      
      4.3 quartet) must be absent.
  • 19F NMR: Two distinct signals (approx -105 to -115 ppm range) corresponding to C3 and C5 fluorines.

References

  • Sakai, H., et al.

    
     Reactions of Fluoroarenes." Journal of the American Chemical Society, 2014. Link
    
  • Santa Cruz Biotechnology. "2-Bromo-3,5-difluorobenzoic acid Product Data." SCBT.com. Link

  • ChemicalBook. "Synthesis and Properties of Fluorinated Benzoic Acids." ChemicalBook.com. Link

  • PubChem. "Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester Compound Summary." (Analogous Structure Reference). PubChem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination in Ethyl 2-bromo-3,5-difluorobenzoate Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination (hydrodebromination) encountered during palladium-catalyzed cross-coupling reactions involving Ethyl 2-bromo-3,5-difluorobenzoate. The electron-withdrawing nature of the fluorine and ester groups on this substrate makes the C-Br bond susceptible to cleavage, leading to the formation of ethyl 3,5-difluorobenzoate as a significant byproduct. This guide is designed to help you diagnose the root causes of this side reaction and implement effective strategies to maximize the yield of your desired coupled product.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in your experiments.

Issue 1: Significant formation of the debrominated byproduct, ethyl 3,5-difluorobenzoate, is observed in my Suzuki-Miyaura coupling reaction.

Q1: My reaction is generating a high percentage of the debrominated byproduct. What are the most likely causes?

A1: The formation of ethyl 3,5-difluorobenzoate, a result of hydrodebromination, is a common challenge with electron-deficient aryl bromides.[1] Several factors can contribute to this undesired side reaction:

  • Hydride Sources: The presence of species that can act as hydride donors is a primary cause of reductive debromination.[1] Potential sources include certain amine bases, alcohol solvents, or even impurities in your reagents.[2]

  • Reaction Temperature: Elevated temperatures can accelerate the rate of debromination, often more so than the desired coupling reaction.[1]

  • Choice of Base: The type and strength of the base are critical. Some bases can promote debromination pathways.

  • Catalyst System (Palladium Source and Ligand): The electronic and steric properties of the phosphine ligand, in particular, play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination of an aryl-hydride species, leading to debromination.[1]

  • Solvent: Protic solvents can serve as a proton source, contributing to the hydrodehalogenation pathway.[1]

Q2: How can I systematically troubleshoot and minimize this debromination?

A2: A systematic approach to optimizing your reaction conditions is key. The following flowchart outlines a logical troubleshooting workflow.

troubleshooting_flowchart start High Debromination Observed check_reagents Step 1: Verify Reagent Quality & Purity (Solvents, Base, Boronic Acid) start->check_reagents optimize_base Step 2: Optimize Base (Switch to Carbonate/Phosphate) check_reagents->optimize_base If reagents are pure optimize_temp Step 3: Lower Reaction Temperature optimize_base->optimize_temp If debromination persists optimize_ligand Step 4: Screen Ligands (Less Electron-Rich/Bulky) optimize_temp->optimize_ligand If debromination persists optimize_solvent Step 5: Change Solvent (Anhydrous, Aprotic) optimize_ligand->optimize_solvent If debromination persists success Debromination Minimized optimize_solvent->success Monitor Improvement

Caption: Troubleshooting workflow for minimizing debromination.

Detailed Troubleshooting Steps & Protocols
Step 1: Scrutinize Your Reagents and Reaction Setup
  • Solvent and Base Purity: Ensure all solvents are anhydrous (if the protocol requires) and have been properly degassed to remove oxygen.[2] Oxygen can lead to catalyst deactivation and promote side reactions.[2] Use fresh, high-purity bases.

  • Boronic Acid/Ester Quality: Impurities in the boronic acid or its corresponding ester can be problematic. Protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, is a known side reaction that can be exacerbated by impure reagents.[3][4] Consider using highly stable boronic acid derivatives like MIDA boronates or organotrifluoroborates to minimize this issue.[3]

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[2]

Step 2: Optimize the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] However, some bases can promote debromination.

Base TypePotential Impact on DebrominationRecommended Alternatives
Amine Bases (e.g., Et3N) Can be a source of hydrides, leading to increased debromination.[2]K₂CO₃, K₃PO₄, Cs₂CO₃, KF [2][6]
Hydroxide Bases (e.g., NaOH, KOH) Can promote side reactions, especially in the presence of protic solvents.Switch to inorganic carbonate or phosphate bases.

Experimental Protocol: Base Screening

  • Set up parallel reactions in small-scale vials under an inert atmosphere.

  • To each vial, add Ethyl 2-bromo-3,5-difluorobenzoate (1.0 eq), your boronic acid partner (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).

  • In separate vials, add different bases (2.0-3.0 eq): K₃PO₄, K₂CO₃, and Cs₂CO₃.

  • Add degassed, anhydrous solvent (e.g., Dioxane or Toluene).

  • Stir the reactions at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals, comparing the ratio of desired product to the debrominated byproduct.

Step 3: Modulate the Reaction Temperature

Higher temperatures can disproportionately increase the rate of debromination compared to the desired coupling.[1]

Recommendation: Start your reaction at a lower temperature (e.g., 70-80 °C) and only increase it cautiously if the reaction is sluggish.[1] Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity.

Step 4: Select the Right Ligand

The ligand is arguably the most critical component for controlling selectivity. For electron-deficient aryl bromides, the choice of phosphine ligand can be the difference between success and failure.

Ligand CharacteristicsTendency for DebrominationRationaleRecommended Ligands to Screen
Very Electron-Rich & Bulky (e.g., P(t-Bu)₃) Can be higherPromotes the reductive elimination of an aryl-hydride intermediate.[1]SPhos, XPhos, RuPhos (Buchwald-type ligands)
Less Electron-Donating Often lowerDisfavors the hydrodehalogenation pathway.[1]PPh₃, dppf

Experimental Protocol: Ligand Screening

  • Follow the setup for base screening, but keep the base constant (e.g., K₃PO₄).

  • Use a common palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • In separate vials, add different phosphine ligands (Ligand:Pd ratio typically between 1:1 and 4:1).[2] Screen ligands such as PPh₃, dppf, SPhos, and Xantphos.

  • Run the reactions at the previously determined optimal temperature and monitor for product formation versus debromination.

The following diagram illustrates the general catalytic cycle and the point at which the debromination side reaction can occur.

suzuki_cycle cluster_cycle Suzuki Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal R'-B(OR)₂ Base Debromination Debromination (Side Reaction) ArPdBr->Debromination ArPdR Ar-Pd(II)L_n-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArH Ar-H Debromination->ArH HydrideSource Hydride Source HydrideSource->Debromination

Caption: Suzuki-Miyaura cycle with the competing debromination pathway.

Frequently Asked Questions (FAQs)

Q3: Can the ester group on my substrate be hydrolyzed under the reaction conditions?

A3: Yes, ester hydrolysis can occur, particularly with strong bases like NaOH or KOH, especially in the presence of water and at elevated temperatures. Using carbonate or phosphate bases (K₂CO₃, K₃PO₄) in anhydrous aprotic solvents like dioxane or toluene can help prevent this.[6]

Q4: I am using a boronic ester instead of a boronic acid. Can this still lead to debromination?

A4: Yes, the source of the debromination is often not the boronic acid/ester itself, but rather other components in the reaction mixture acting as hydride donors. While boronic esters, such as pinacol esters, are generally more stable than boronic acids and less prone to protodeboronation, they do not inherently prevent the hydrodebromination of the aryl bromide.[7] In fact, mechanistic studies have sometimes identified the boronic ester skeleton as a source of hydrides for the undesired reduction.[8]

Q5: Would switching to a different cross-coupling reaction, like a Stille or Negishi coupling, be a viable alternative?

A5: Potentially, yes. If extensive optimization of the Suzuki-Miyaura conditions fails to suppress debromination, exploring other cross-coupling reactions is a valid strategy.

  • Negishi Coupling: Couples an organozinc reagent with an organohalide. This reaction can sometimes be more tolerant of certain functional groups and may offer a different reactivity profile that disfavors debromination.

  • Stille Coupling: Uses organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback.

Each of these reactions has its own set of optimal conditions and potential side reactions that would need to be considered.

Q6: My reaction is not going to completion, and I see both starting material and the debrominated product. What should I do?

A6: This scenario suggests that both catalyst deactivation and the debromination pathway are occurring.

  • First, address the debromination: Implement the strategies outlined above (lower temperature, change base/ligand).

  • Then, address the incomplete conversion:

    • Catalyst Loading: Consider a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%).

    • Degassing: Ensure your degassing procedure is thorough.[2] Multiple freeze-pump-thaw cycles are often more effective than sparging with an inert gas.

    • Ligand:Pd Ratio: Ensure the Ligand:Pd ratio is optimal for the chosen system.[2]

    • Catalyst Source: Use a fresh, reliable source of palladium catalyst. Pre-catalysts like those developed by Buchwald can be more reliable in forming the active catalytic species.[2][9]

By systematically addressing the factors that promote debromination, researchers can significantly improve the outcome of cross-coupling reactions with challenging substrates like Ethyl 2-bromo-3,5-difluorobenzoate, leading to higher yields and simplified purification.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3317–3327. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Zahrt, A. F., & Sigman, M. S. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 6(8), 5008–5014. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. Retrieved from [Link]

  • ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2012). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). For the pro's (Suzuki). r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • National Science Foundation. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF PAR. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. Retrieved from [Link]

  • National Institutes of Health. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. NIH. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of Sterically Hindered Difluorobenzoates

Welcome to the technical support center for the hydrolysis of sterically hindered difluorobenzoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of sterically hindered difluorobenzoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific class of compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of these reactions.

Introduction: The Challenge of Steric Hindrance and Fluorine Substitution

Sterically hindered difluorobenzoates present a unique set of challenges for hydrolysis. The bulky substituents near the ester carbonyl group physically obstruct the approach of nucleophiles, such as hydroxide ions or water, significantly slowing down the reaction rate.[1][2] While the electron-withdrawing nature of the fluorine atoms on the benzoate ring would typically make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, the steric hindrance often dominates, making these esters remarkably resistant to conventional hydrolysis methods.[3][4]

This guide provides a structured approach to troubleshooting common issues, offering explanations grounded in reaction mechanisms and providing detailed protocols for alternative methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and problems encountered during the hydrolysis of sterically hindered difluorobenzoates.

Q1: My standard hydrolysis with aqueous NaOH or HCl isn't working or is extremely slow. Why?

A1: This is the most common issue. The primary reason for the failure of standard aqueous hydrolysis is the severe steric hindrance around the ester's carbonyl group.

  • Mechanistic Insight: Under basic conditions (saponification), the reaction typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism.[5][6] This involves the direct attack of a hydroxide ion on the carbonyl carbon. With bulky groups flanking the ester, this attack is sterically shielded, leading to a very high activation energy and a consequently slow reaction rate.[1][7] Similarly, under acidic conditions (AAC2 mechanism), the initial protonation of the carbonyl oxygen is followed by the attack of a water molecule, which is also hindered.[8][9]

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Ensure your starting material is pure and the ester is intact.

    • Increase Temperature and Reaction Time: While a simple solution, prolonged heating at high temperatures can lead to decomposition or side reactions. Monitor the reaction closely by TLC or LC-MS.

    • Consider Alternative Reagents and Conditions: If elevated temperature and time are ineffective, it's time to move beyond standard aqueous conditions. See the advanced protocols below.

Q2: I see some product formation, but the reaction stalls and never goes to completion. What's happening?

A2: Incomplete conversion is often due to an unfavorable equilibrium or deactivation of the catalyst.

  • Equilibrium Considerations: Acid-catalyzed hydrolysis is a reversible process.[8] The accumulation of the alcohol and carboxylic acid products can shift the equilibrium back towards the starting materials.

  • Base-Catalyzed Irreversibility: Base-catalyzed hydrolysis (saponification) is generally irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[6][8] However, if a weak base is used or the base is consumed by other acidic protons in the molecule, the reaction may not be driven to completion.

  • Solubility Issues: The starting ester is likely hydrophobic, while the hydroxide solution is aqueous. Poor solubility can lead to a slow reaction rate at the interface of the two phases.[10]

  • Troubleshooting Flowchart:

    G start Incomplete Hydrolysis check_sol Is the ester fully dissolved? start->check_sol add_cosolvent Add a co-solvent (e.g., THF, Dioxane).[11] check_sol->add_cosolvent No check_base Are you using a strong base (NaOH, KOH, LiOH)?[11] check_sol->check_base Yes add_cosolvent->check_base use_strong_base Switch to a stronger base or increase equivalents. check_base->use_strong_base No check_temp Is the reaction heated? check_base->check_temp Yes use_strong_base->check_temp increase_temp Increase temperature (reflux).[1] check_temp->increase_temp No advanced_methods Consider advanced methods (non-aqueous, microwave). check_temp->advanced_methods Yes increase_temp->advanced_methods

Q3: What are the best alternative conditions for hydrolyzing my sterically hindered difluorobenzoate?

A3: For challenging substrates, moving to non-aqueous conditions or using alternative energy sources is often necessary.

  • Non-Aqueous Saponification: This is a highly effective method. By using a polar aprotic solvent, the hydroxide anion is poorly solvated ("naked"), making it a much stronger nucleophile. [1]This increased nucleophilicity can overcome the steric barrier. A common system is NaOH or KOH in a mixture of methanol and dichloromethane or dioxane. [1][2]

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the reaction by rapidly heating the solvent and reactants, often leading to shorter reaction times and higher yields. [11][12]This technique is compatible with both acidic and basic conditions.

  • Lithium Hydroxide (LiOH): In some cases, LiOH in a mixture of THF and water can be more effective than NaOH or KOH. [10][13]The smaller size of the lithium cation may play a role in coordinating to the tetrahedral intermediate and facilitating the reaction.

Experimental Protocols

Protocol 1: Non-Aqueous Saponification of a Sterically Hindered Difluorobenzoate

This protocol is adapted from methodologies reported for the hydrolysis of crowded esters. [1][2] Objective: To hydrolyze a sterically hindered difluorobenzoate to the corresponding carboxylic acid using "naked" hydroxide in a non-aqueous medium.

Materials:

  • Sterically hindered difluorobenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2) or Dioxane

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Basic Solution: Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of MeOH and CH2Cl2. Caution: Handle NaOH with care.

  • Reaction Setup: In a round-bottom flask, dissolve the sterically hindered difluorobenzoate (1.0 eq.) in CH2Cl2.

  • Initiation of Hydrolysis: Add the freshly prepared basic solution (typically 3.0 eq. of NaOH) to the ester solution at room temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the sodium carboxylate salt, which is often insoluble, may be observed as a precipitate. [1]5. Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

    • Redissolve the residue in water.

    • Wash the aqueous layer with EtOAc to remove any unreacted starting material and the alcohol byproduct.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. The carboxylic acid should precipitate.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Microwave-Assisted Saponification

This protocol is a general guideline based on literature procedures for microwave-assisted hydrolysis. [11][12][14] Objective: To rapidly hydrolyze a sterically hindered difluorobenzoate using microwave irradiation.

Materials:

  • Sterically hindered difluorobenzoate

  • Potassium carbonate (K2CO3) or Lithium hydroxide (LiOH)

  • Ethanol (EtOH) or a THF/water mixture

  • Microwave vial (10 mL)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine the sterically hindered difluorobenzoate (1.0 eq.), K2CO3 (3.0 eq.), and ethanol (4 mL). [12]Alternatively, use LiOH (3-5 eq.) in a 1:1 mixture of THF/water. [13][15]2. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-180°C) for a short duration (e.g., 10-30 minutes). [10][12]Caution: Ensure the temperature and pressure limits of the microwave reactor are not exceeded.

  • Monitoring and Workup: After cooling, check for completion by TLC or LC-MS. The workup procedure is similar to Protocol 1: solvent removal, acidification, and extraction.

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting.

Base-Catalyzed Hydrolysis (Saponification)

The most common mechanism is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.

G cluster_0 B_AC2 Mechanism Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + OH⁻ (slow, RDS) Carboxylic Acid Carboxylic Acid Tetrahedral Intermediate->Carboxylic Acid - OR'⁻ (fast) Carboxylate Carboxylate Carboxylic Acid->Carboxylate + OH⁻ (fast, irreversible)

Caption: The BAC2 mechanism for ester hydrolysis.

For extremely hindered esters, an alternative BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) mechanism, which is essentially an SN2 reaction at the alkyl group of the ester, is sometimes considered but is very rare for benzoate esters. [9]

Data Summary Table
MethodBase/AcidSolventTemperatureTypical TimeKey Advantages
Standard Aqueous NaOH, KOH, HClWater, EtOH/H₂ORefluxHours to DaysSimple setup
Non-Aqueous [1]NaOH, KOHMeOH/CH₂Cl₂Room Temp.Minutes to HoursOvercomes steric hindrance
Microwave-Assisted [11][12]K₂CO₃, LiOHEtOH, THF/H₂O120-180°C10-30 minRapid, high yield
LiOH Conditions [13]LiOHTHF/H₂ORoom Temp. to RefluxHoursEffective for some stubborn esters

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]

  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti. Canadian Journal of Chemistry. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]

  • MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. Environmental Science & Technology. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]

  • Difficult hydrolysis of an hindered ester. Sciencemadness.org. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • What factors may influence the yield of an ester?. Quora. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube. [Link]

  • How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

  • Hydrolysis Reaction. CEM Corporation. [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. [Link]

  • Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry. [Link]

  • The use of microwave oven for the rapid hydrolysis of bile acid methyl esters. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation for Ethyl 2-bromo-3,5-difluorobenzoate

Status: Operational Ticket ID: PD-REM-2B35DF Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Assessment User Issue: Residual Palladium (Pd) contamination in Et...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-2B35DF Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

User Issue: Residual Palladium (Pd) contamination in Ethyl 2-bromo-3,5-difluorobenzoate. Target Specification: < 10 ppm (Oral) or < 1 ppm (Parenteral) per ICH Q3D Class 2B guidelines. Chemical Constraints: The target molecule contains a hydrolytically unstable ethyl ester and a chemically reactive aryl bromide . Harsh acidic/basic washes or strong reducing conditions must be avoided to prevent byproduct formation (hydrolysis or debromination).

Diagnostic Checklist (Pre-Remediation)

Before initiating a cleanup protocol, answer the following to select the correct method:

Diagnostic QuestionImplicationRecommended Path
What is the Pd source? Pd(OAc)₂, PdCl₂ (Pd(II)) vs. Pd(PPh₃)₄, Pd/C (Pd(0))Pd(II): Thiol/Thiourea scavengers.Pd(0): Requires oxidation or specific high-affinity scavengers (DMT).
What is the solvent? THF, EtOAc, DCM, or MeOH?Silica scavengers work in all. Carbon works best in polar solvents.
Is the product colored? Dark/Black = Colloidal Pd(0). Orange/Red = Soluble Pd-Ligand complex.Colloidal: Filtration + Carbon.Complexed: Functionalized Silica (Chemisorption).

Core Remediation Protocol: Functionalized Silica Scavengers

This is the industry "Gold Standard" for high-value intermediates like Ethyl 2-bromo-3,5-difluorobenzoate because it minimizes yield loss (chemisorption vs. physisorption).

The Mechanism: Soft Acid-Soft Base Theory

Palladium is a large, polarizable "Soft Acid." Sulfur-based ligands are "Soft Bases." They form a covalent-like bond that is stronger than the interaction between Pd and your phosphine ligands or the product itself.

Scavenger Selection Logic (Decision Tree)

ScavengerSelection Start Start: Identify Pd Species Pd0 Species: Pd(0) (Nanoparticles/Black) Start->Pd0 PdII Species: Pd(II) (Soluble/Colored) Start->PdII Rec1 Recommendation: SiliaMetS® DMT (Dimercaptotriazine) Pd0->Rec1 Best for Pd(0) LigandCheck Is the Pd Ligand Hindered? (e.g., dppf, dtbpf) PdII->LigandCheck LigandCheck->Rec1 Yes (Hindered) Rec2 Recommendation: SiliaMetS® Thiol (SH) LigandCheck->Rec2 No (Standard) Rec3 Recommendation: SiliaMetS® Thiourea LigandCheck->Rec3 Alternative

Figure 1: Decision matrix for selecting the appropriate silica-based scavenger based on oxidation state and ligand sterics.

Standard Operating Procedure (Batch Mode)

Applicability: Ethyl 2-bromo-3,5-difluorobenzoate in Ethyl Acetate, THF, or Toluene.

  • Dissolution: Dissolve the crude product in a compatible solvent (EtOAc is ideal for this ester) to a concentration of 5–10 mL/g.

  • Loading: Add SiliaMetS® Thiol (or DMT based on Fig 1).[1]

    • Calculation: Add 4–8 equivalents relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, add 5–10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Critical Note: Do not exceed 60°C. Higher temps increase scavenging speed but may risk slight hydrolysis of the ethyl ester over long durations in wet solvents.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Alternative Protocol: Activated Carbon

Use Case: Early-stage intermediates where yield loss (5–10%) is acceptable, or when silica scavengers are unavailable.

Warning for this Product: Activated carbon has a high surface area that can physically adsorb the aromatic ring of Ethyl 2-bromo-3,5-difluorobenzoate, leading to yield loss.

ParameterActivated CarbonFunctionalized Silica
Selectivity Low (Adsorbs Pd + Product)High (Chemically binds Pd only)
Cleanliness Messy (Fine particulates)Clean (Engineered particle size)
Yield Loss High (5–15%)Negligible (< 1%)
Cost LowModerate/High

Protocol:

  • Dissolve product in Ethanol or Methanol (Carbon works poorly in non-polar solvents like Toluene).

  • Add Darco® KB-B or Charcoal (10–20% w/w).

  • Heat to 50°C for 1–2 hours.

  • Filter hot through Celite.

Troubleshooting Guide (FAQs)

Q1: I used the Thiol scavenger, but the product is still yellow/orange.

  • Cause: You likely have a saturated Pd-complex or a different metal contaminant (e.g., Iron from equipment).

  • Fix:

    • Switch to SiliaMetS® DMT . The triazine ring chelates hindered complexes better than simple thiols.

    • Check for Iron (Fe).[1] If Fe is present, add SiliaBond® Tosic Acid (SCX) alongside the Thiol.[1]

Q2: Can I use an aqueous wash instead?

  • Risk: Standard aqueous washes (EDTA/Cysteine) often require pH adjustment.

    • High pH (>9): Will hydrolyze your Ethyl Ester to the Carboxylic Acid.

    • Low pH (<2): Generally safe for the ester, but less effective for Pd removal unless specific chelators are used.

  • Advice: Stick to solid-phase scavengers in organic solvent to protect the ester functionality.

Q3: My Pd levels plateaued at 50 ppm and won't go lower.

  • Cause: "Leaching" equilibrium. The affinity of the scavenger matches the affinity of the remaining ligands.

  • Fix: Perform a double pass . Filter off the first batch of scavenger and add fresh scavenger. The concentration gradient will drive the remaining Pd onto the fresh silica.

References & Authority

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Defines the 10ppm oral limit for Pd).

  • SiliCycle Scavenger Selection Guide. SiliCycle Inc. (Source for Thiol/DMT selectivity data).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Foundational review on Pd removal methods).

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development. (Comparison of Carbon vs. Silica).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of Ethyl 2-bromo-3,5-difluorobenzoate

Publish Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-bromo-3,5-difluorobenzoate Executive Summary In the high-stakes environment of drug development, Ethyl 2-bromo-3,5-difluorobenzoate serves as a critical ha...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of Ethyl 2-bromo-3,5-difluorobenzoate

Executive Summary

In the high-stakes environment of drug development, Ethyl 2-bromo-3,5-difluorobenzoate serves as a critical halogenated building block. Its structural integrity is paramount, as the specific regiochemistry of the bromine and fluorine substituents dictates the efficacy of downstream pharmacophores.

This guide provides a technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) methodologies for this compound.[1] While ESI is the industry standard for high-throughput LC-MS screening, we argue that EI remains the superior modality for structural validation due to its ability to generate diagnostic fragmentation fingerprints that confirm the unique 2,3,5-substitution pattern.

Mechanistic Fragmentation Analysis (EI Focus)

The mass spectral behavior of Ethyl 2-bromo-3,5-difluorobenzoate (MW: 264.0/266.0 Da) is governed by the interplay between the labile ethyl ester and the stable, electron-withdrawing halogenated ring.

The Molecular Ion & Isotopic Signature

Unlike non-halogenated esters, this compound exhibits a distinct 1:1 doublet molecular ion (M+•) at m/z 264 and 266 . This is the primary diagnostic for the presence of a single bromine atom (


 and 

).
  • Observation: The fluorine atoms (

    
    ) do not contribute to the isotopic pattern but shift the mass defect significantly compared to non-fluorinated analogs.
    
Primary Fragmentation Pathways

Under standard 70 eV EI conditions, the molecule undergoes three competitive pathways:

  • 
    -Cleavage (Base Peak Formation):  The bond between the carbonyl carbon and the ethoxy oxygen is cleaved. This expels an ethoxy radical (
    
    
    
    , 45 Da) to form the resonance-stabilized acylium ion .
    • Diagnostic Ions:m/z 219 / 221 (Base Peak).

  • McLafferty-Type Rearrangement: A hydrogen atom from the ethyl group migrates to the carbonyl oxygen, followed by the elimination of neutral ethylene (

    
    , 28 Da). This yields the radical cation of the corresponding benzoic acid .
    
    • Diagnostic Ions:m/z 236 / 238 .

  • Secondary Decarbonylation: The acylium ion ejects carbon monoxide (CO, 28 Da) to form the highly reactive phenyl cation .

    • Diagnostic Ions:m/z 191 / 193 .

Visualization of Fragmentation Pathways

FragmentationPathway Parent Parent Molecular Ion (M+•) m/z 264 / 266 [C9H7BrF2O2]+• Acylium Acylium Ion m/z 219 / 221 [C7H2BrF2O]+ Parent->Acylium α-Cleavage (- •OEt, 45 Da) AcidRadical Benzoic Acid Radical Cation m/z 236 / 238 [C7H3BrF2O2]+• Parent->AcidRadical McLafferty Rearr. (- C2H4, 28 Da) PhenylCation Phenyl Cation m/z 191 / 193 [C6H2BrF2]+ Acylium->PhenylCation Decarbonylation (- CO, 28 Da)

Figure 1: Mechanistic fragmentation tree for Ethyl 2-bromo-3,5-difluorobenzoate under 70 eV Electron Ionization.

Comparative Analysis: EI vs. ESI

For drug development workflows, choosing the right ionization mode is critical. ESI is often the default for LC-MS, but it fails to provide the structural granularity required for confirming regio-isomers of halogenated building blocks.

Table 1: Performance Comparison of Ionization Modes

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Confirmation (Fingerprinting)Molecular Weight Confirmation (Screening)
Ion Type Odd-electron Radical Cations (

)
Even-electron Adducts (

,

)
Fragmentation Rich, reproducible fragmentation (Library searchable).[2]Minimal fragmentation (requires MS/MS for detail).
Sensitivity Moderate (Nanogram range).High (Picogram range).
Isomer Specificity High: Distinguishes 3,5-difluoro from 4,5-difluoro via ortho-effect intensities.Low: Isomers often yield identical adduct masses.
Key Limitation Requires volatile sample (GC-MS); not suitable for thermolabile salts.Susceptible to ion suppression; formation of sodium adducts can complicate spectra.

Expert Insight:

"While ESI is sufficient for checking molecular weight during synthesis, it creates a 'blind spot' for regio-isomer impurities. The 2-bromo position induces a specific 'ortho effect' in EI (steric hindrance of the ethoxy group) that is absent in ESI. Therefore, EI is the mandatory release test for structural identity. "

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., bromine isotope ratio monitoring).

Protocol A: Structural Confirmation via GC-MS (EI)

Use this protocol for raw material ID testing.

  • Sample Preparation:

    • Dissolve 1 mg of Ethyl 2-bromo-3,5-difluorobenzoate in 1 mL of Dichloromethane (DCM) . Note: DCM is preferred over methanol to prevent transesterification in the injector port.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet Temp: 250°C (Split 20:1).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[3][4]

    • Scan Range: m/z 50 – 350.

  • Data Validation (Pass Criteria):

    • Criterion 1: Presence of parent doublet at m/z 264/266 with intensity ratio 1.0 ± 0.1 (confirms Br).

    • Criterion 2: Base peak at m/z 219/221 (confirms loss of OEt).

    • Criterion 3: Absence of peak at m/z 245 (would indicate F-loss, which should be negligible).

Protocol B: Purity Screening via LC-MS (ESI)

Use this protocol for reaction monitoring.

  • Sample Preparation:

    • Dilute reaction aliquot to 10 µg/mL in Acetonitrile/Water (50:50) + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (Rapid resolution).

    • Mobile Phase: Gradient 5% -> 95% ACN in 0.1% Formic Acid.

  • MS Parameters:

    • Mode: ESI Positive (+).[2]

    • Capillary Voltage: 3.5 kV.

    • Fragmentor: 100 V (Keep low to prevent in-source fragmentation).

  • Data Validation:

    • Observe

      
       at m/z 265/267.
      
    • Warning: Watch for

      
       at m/z 287/289. High sodium adducts indicate poor glassware cleaning.
      
Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample: Ethyl 2-bromo-3,5-difluorobenzoate Decision Goal? Sample->Decision PathEI Structural ID (QC) Decision->PathEI Identity PathESI Reaction Monitor (Speed) Decision->PathESI Purity GCMS GC-MS (EI 70eV) Solvent: DCM PathEI->GCMS LCMS LC-MS (ESI+) Solvent: ACN/H2O PathESI->LCMS ResultEI Output: Fingerprint Verify m/z 219 (Base) GCMS->ResultEI Hard Ionization ResultESI Output: MW Check Verify m/z 265 [M+H]+ LCMS->ResultESI Soft Ionization

Figure 2: Decision matrix for selecting the optimal mass spectrometry workflow based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. Ethyl 2-bromobenzoate Mass Spectrum (Proxy Analog). National Institute of Standards and Technology.[5] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and McLafferty rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • PubChem. Ethyl 2-bromo-3,5-difluorobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectrum Analysis of the Ester Group in Ethyl 2-bromo-3,5-difluorobenzoate

This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-bromo-3,5-difluorobenzoate, with a specific focus on the vibrational characteristics of its ester functional group. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-bromo-3,5-difluorobenzoate, with a specific focus on the vibrational characteristics of its ester functional group. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral features of the target molecule with relevant alternatives. It elucidates the electronic effects of aromatic substituents on key vibrational frequencies, supported by experimental data and established spectroscopic principles.

The Significance of IR Spectroscopy in Characterizing Aromatic Esters

Infrared spectroscopy is a powerful and rapid analytical technique for identifying functional groups within a molecule.[1] Molecular bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed.[1] This absorption is detected and plotted as a spectrum, providing a unique "fingerprint" of the molecule.

For aromatic esters, which are pivotal structural motifs in pharmaceuticals and fine chemicals, IR spectroscopy offers critical insights. The ester functional group gives rise to highly characteristic absorptions, most notably the intense carbonyl (C=O) stretching vibration and the C-O stretching vibrations. The precise frequencies of these absorptions are exquisitely sensitive to the molecule's electronic environment, making IR spectroscopy an invaluable tool for confirming structure and understanding substituent effects.

Analysis of the Ethyl 2-bromo-3,5-difluorobenzoate Spectrum

The ester group in Ethyl 2-bromo-3,5-difluorobenzoate is subject to a complex interplay of electronic effects from the halogen substituents on the aromatic ring. These effects modulate the vibrational frequencies of the carbonyl and ether linkages.

The two primary vibrational modes for the ester group are:

  • Carbonyl (C=O) Stretching Vibration: This is typically the most intense and easily identifiable peak in the spectrum of an ester.[2]

  • Carbon-Oxygen (C-O) Stretching Vibrations: Esters exhibit two distinct C-O stretches, often referred to as the asymmetric and symmetric vibrations, which appear in the fingerprint region of the spectrum.[3]

The benzene ring itself also produces characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.[4]

Comparative Spectral Analysis: The Influence of Conjugation and Substitution

To understand the spectral nuances of Ethyl 2-bromo-3,5-difluorobenzoate, it is instructive to compare its expected IR absorptions with those of structurally simpler esters. The following table summarizes the key vibrational frequencies.

CompoundStructureTypical C=O Stretch (cm⁻¹)Typical C-O Stretches (cm⁻¹)Key Influencing Factor(s)
Ethyl Acetate CH₃COOCH₂CH₃1750–1735[5][6]~1240, ~1050[3]Aliphatic (no conjugation)
Ethyl Benzoate C₆H₅COOCH₂CH₃1730–1715[2][5]~1280, ~1110[2]Conjugation with aromatic ring
Ethyl 2-bromobenzoate 2-Br-C₆H₄COOCH₂CH₃~1730~1290, ~1125Conjugation and Inductive Effect (Br)
Ethyl 2-bromo-3,5-difluorobenzoate 2-Br-3,5-F₂-C₆H₂COOCH₂CH₃>1730 (Predicted)(Predicted)Conjugation and Strong Inductive Effect (Br, 2x F)
The Effect of Aromatic Conjugation

A comparison between Ethyl Acetate (an aliphatic ester) and Ethyl Benzoate (an aromatic ester) clearly demonstrates the effect of conjugation. The carbonyl stretching frequency in Ethyl Benzoate is lower than in Ethyl Acetate.[5] This is because the delocalized π-electrons of the benzene ring can interact with the C=O double bond, as shown in the resonance structures below. This delocalization imparts more single-bond character to the carbonyl bond, weakening it and thus lowering the energy (and frequency) required to excite its stretching vibration.[7][8]

The Inductive Effect of Halogen Substituents

The defining feature of Ethyl 2-bromo-3,5-difluorobenzoate is the presence of three electron-withdrawing halogen atoms on the benzene ring. Bromine and, particularly, fluorine are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the ester group.

This withdrawal of electron density from the carbonyl carbon makes the C=O bond stronger and shorter. A stronger bond requires more energy to vibrate, resulting in an absorption at a higher wavenumber (frequency). Therefore, the C=O stretching frequency for Ethyl 2-bromo-3,5-difluorobenzoate is predicted to be higher than that of Ethyl Benzoate and even Ethyl 2-bromobenzoate. Studies on substituted benzoic acid esters have consistently shown that electron-withdrawing groups correlate with an increase in the carbonyl stretching frequency.[9]

Workflow for IR Spectrum Analysis

The logical process for analyzing the IR spectrum of a substituted ester like Ethyl 2-bromo-3,5-difluorobenzoate is outlined below. This workflow ensures a systematic and accurate interpretation of the spectral data.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Sample Obtain Sample: Ethyl 2-bromo-3,5-difluorobenzoate ATR Place sample on ATR crystal Sample->ATR Acquire Acquire Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) ATR->Acquire Process Process Data: Background correction, Baseline correction Acquire->Process Identify_CO Identify C=O Stretch (Strong band > 1730 cm⁻¹) Process->Identify_CO Identify_CO_stretches Identify C-O Stretches (1300-1000 cm⁻¹) Identify_CO->Identify_CO_stretches Identify_Aromatic Identify Aromatic Peaks (C-H, C=C stretches) Identify_CO_stretches->Identify_Aromatic Compare Compare with Reference Spectra (e.g., Ethyl Benzoate) Identify_Aromatic->Compare Conclude Conclude Structure & Substituent Effects Compare->Conclude

Caption: Workflow for the acquisition and interpretation of the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a standard procedure for obtaining a high-quality IR spectrum of a liquid sample such as Ethyl 2-bromo-3,5-difluorobenzoate using an ATR-FTIR spectrometer.

Objective: To acquire the infrared spectrum of the sample to identify its characteristic functional group absorptions.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample: Ethyl 2-bromo-3,5-difluorobenzoate (liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of the liquid Ethyl 2-bromo-3,5-difluorobenzoate directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

    • If the ATR accessory has a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure as recommended by the manufacturer.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the absorption peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Label the significant peaks corresponding to the ester group (C=O, C-O stretches) and aromatic features.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe and isopropanol to remove all traces of the sample.

    • Run a clean check by acquiring a new spectrum to ensure no sample residue remains.

This self-validating protocol ensures that the acquired spectrum is solely that of the sample by first accounting for the atmospheric and instrumental background.

Conclusion

The infrared spectrum of Ethyl 2-bromo-3,5-difluorobenzoate provides a clear illustration of how molecular structure dictates vibrational frequencies. While sharing the fundamental characteristics of an aromatic ester, the strong inductive effects of the bromo and difluoro substituents cause a noticeable shift of the C=O stretching frequency to a higher wavenumber compared to its non-halogenated counterpart, Ethyl Benzoate. This comparative analysis underscores the diagnostic power of IR spectroscopy in elucidating the electronic environment within a molecule, a critical capability for professionals in chemical synthesis and drug development.

References

  • Title: IR Spectroscopy Tutorial: Esters Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Analyze the IR spectrum of Ethyl Benzoate Source: Chegg.com URL: [Link]

  • Title: Ethyl benzoate | C9H10O2 Source: PubChem URL: [Link]

  • Title: IR spectrum for ethyl benzoate Source: ResearchGate URL: [Link]

  • Title: Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding Source: Scientific Research Publishing URL: [Link]

  • Title: IR Absorption Frequencies Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid Source: MDPI URL: [Link]

  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: The carbonyl stretching bands in the infrared spectra of unsaturated lactones Source: Royal Society of Chemistry URL: [Link]

  • Title: Ethyl 2-bromobenzoate Source: NIST WebBook URL: [Link]

  • Title: Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid Source: ResearchGate URL: [Link]

  • Title: The Effect of Conjugation on the Carbonyl Stretching Frequency Source: Chad's Prep URL: [Link]

  • Title: Ethyl bromodifluoroacetate | C4H5BrF2O2 Source: PubChem URL: [Link]

  • Title: Carbonyl - compounds - IR - spectroscopy Source: University of Chemical Technology and Metallurgy URL: [Link]

  • Title: Carbonyl Stretching Frequencies - Part 2 Source: YouTube URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

Sources

Validation

A Comparative Guide for Drug Development Professionals: Ethyl 2-bromo-3,5-difluorobenzoate vs. Methyl 2-bromo-3,5-difluorobenzoate

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). Halogenated and, particularly, fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). Halogenated and, particularly, fluorinated aromatic compounds are indispensable tools for medicinal chemists, offering a means to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of two closely related and critical building blocks: Ethyl 2-bromo-3,5-difluorobenzoate and Methyl 2-bromo-3,5-difluorobenzoate. Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Significance of the 2-Bromo-3,5-difluorobenzoate Scaffold

The 2-bromo-3,5-difluorobenzoate scaffold is a valuable intermediate in pharmaceutical and agrochemical research. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1][2] The presence of two fluorine atoms on the phenyl ring is of particular importance; they can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by altering the molecule's lipophilicity and pKa.[3]

The core question for the synthetic chemist is the choice of the ester group: methyl vs. ethyl. While seemingly a minor structural modification, this choice can have tangible implications on reactivity, solubility, and downstream processing.

Physicochemical Properties: A Head-to-Head Comparison

A foundational analysis begins with the fundamental physical and chemical properties of each compound. These properties dictate handling, reaction conditions, and purification strategies.

PropertyMethyl 2-bromo-3,5-difluorobenzoate Ethyl 2-bromo-3,5-difluorobenzoate
Structure Methyl 2-bromo-3,5-difluorobenzoate StructureEthyl 2-bromo-3,5-difluorobenzoate Structure
CAS Number 1805023-66-8[4]1804909-80-5[5]
Molecular Formula C₈H₅BrF₂O₂[6]C₉H₇BrF₂O₂[5]
Molecular Weight 251.03 g/mol 265.05 g/mol [5]
Boiling Point 248.8 ± 40.0 °C (Predicted)[4]Not explicitly available, expected to be slightly higher than the methyl ester.
Density 1.652 ± 0.06 g/cm³ (Predicted)[4]Not explicitly available, expected to be slightly lower than the methyl ester.
Solubility Generally soluble in common organic solvents like ethanol, methanol, and ether.[7]Generally soluble in common organic solvents; the larger ethyl group may slightly increase solubility in less polar solvents.

Note: Experimental physical data for these specific compounds is limited. Predicted values and data from analogous compounds are used for estimation.

The primary difference lies in the additional methylene group (CH₂) in the ethyl ester, which increases the molecular weight and is expected to slightly alter physical properties such as boiling point and density.

Synthesis and Commercial Availability

Both esters are typically synthesized via Fischer esterification of the parent carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, with either methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄). This is a robust and scalable reaction.

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a reaction vessel, add Ethyl/Methyl 2-bromo-3,5-difluorobenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Strategic Recommendations

The choice between Ethyl 2-bromo-3,5-difluorobenzoate and Methyl 2-bromo-3,5-difluorobenzoate is nuanced, with no universally "better" option. The decision should be guided by the specific goals of the synthetic route.

Choose Methyl 2-bromo-3,5-difluorobenzoate when:

  • Cost is a primary driver, especially on a larger scale.

  • Maximizing reaction speed is critical, particularly in reactions sensitive to steric hindrance around the ester, such as hydrolysis or amidation.

  • The downstream synthetic plan involves cleavage of the ester, as the resulting methanol is often easier to remove than ethanol.

Choose Ethyl 2-bromo-3,5-difluorobenzoate when:

  • Slightly enhanced stability of the ester group against hydrolysis is desired.

  • Solubility is a challenge. The ethyl group can sometimes improve solubility in certain organic solvent systems compared to the methyl analog.

  • The final API contains the ethyl ester moiety, and carrying it through the synthesis avoids an extra transesterification step.

Ultimately, for many common applications like cross-coupling reactions, the performance difference between the two reagents is likely to be minimal. In such cases, practical considerations like price and availability should be the primary guide. For processes sensitive to the subtle steric and electronic differences, pilot experiments are always recommended to determine the optimal reagent for a specific transformation.

References

  • Lameiro, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1205.
  • Chemsrc. (2025). Ethyl 2-bromo-3,5-difluorobenzoate. Retrieved February 13, 2026, from [Link]

  • Xingrui Industry. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved February 13, 2026, from [Link]

  • Singh, U. P., & Kumar, S. (2014). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 12(3), 851-860.
  • PubChem. (n.d.). Methyl 2,5-difluorobenzoate. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved February 13, 2026, from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Retrieved February 13, 2026, from [Link]

  • ChemUniverse. (n.d.). ETHYL 3-BROMO-2,5-DIFLUOROBENZOATE. Retrieved February 13, 2026, from [Link]

  • Evergreensino. (2025). What is the reaction rate of Methyl Benzoate in different reactions? Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved February 13, 2026, from [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved February 13, 2026, from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved February 13, 2026, from [Link]

  • Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Ethyl bromodifluoroacetate. Retrieved February 13, 2026, from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved February 13, 2026, from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl bromodifluoroacetate. Retrieved February 13, 2026, from [Link]

  • Chemical Synthesis Database. (2025). ethyl 3-bromo-3,3-difluoropropanoate. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved February 13, 2026, from [Link]

  • Raber, D. J., et al. (1981). Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry, 46(12), 2584–2586.
  • LibreTexts Chemistry. (2026). Functional Groups In Organic Chemistry. Retrieved February 13, 2026, from [Link]

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